
レボクロペラスチン・フェンジゾエート
概要
説明
Levocloperastine fendizoate is a novel antitussive agent used primarily for the treatment of dry cough. It is the levorotatory isomer of DL-cloperastine and has a distinct pharmacological profile. Levocloperastine fendizoate acts on both the central bulbar cough center and peripheral receptors in the tracheobronchial tree, making it effective in reducing the intensity and frequency of cough .
科学的研究の応用
Clinical Efficacy
Numerous studies have demonstrated the effectiveness of levocloperastine fendizoate in reducing cough frequency and severity:
- Comparison with Dextromethorphan : A randomized clinical trial showed that levocloperastine significantly outperformed dextromethorphan in reducing both the severity and frequency of dry cough after seven days of treatment, with a notable increase in patient-reported outcomes on the Leicester Cough Questionnaire .
- Observational Studies : In a prospective study involving 100 patients with dry cough, 44% reported complete disappearance of their cough, while 54% noted significant improvement by Day 14. The study highlighted that no adverse drug reactions were reported, indicating a favorable safety profile .
- Laryngopharyngeal Reflux Disease : Research comparing levocloperastine fendizoate to codeine phosphate revealed that it provided superior control over cough associated with laryngopharyngeal reflux disease, promoting healing of mucosal changes caused by acid reflux .
Formulation Advances
The formulation of levocloperastine fendizoate has been a focus of pharmaceutical development to enhance its dissolution and resuspendability properties:
- Suspension Formulation : Recent patents describe an oral suspension form that improves the stability and resuspendability of levocloperastine fendizoate. This formulation addresses challenges related to particle size and agglomeration, which are critical for ensuring accurate dosing and patient compliance .
- Dosage Forms : Levocloperastine is typically available as an oral syrup or suspension. For adults, the usual dosage ranges from 5 to 10 ml taken two to three times daily, while pediatric dosages are adjusted according to age and weight .
Safety Profile
Levocloperastine fendizoate is generally well-tolerated across various populations:
- In clinical trials, it has shown a lower incidence of central nervous system side effects compared to traditional antitussives like codeine. Common side effects reported include palpitations, dizziness, and gastrointestinal disturbances; however, these are relatively infrequent .
Case Studies
Several case studies provide insight into the practical applications of levocloperastine fendizoate:
- Chronic Cough Management : In patients with chronic nonproductive cough due to conditions such as asthma or bronchitis, levocloperastine has been shown to significantly improve symptoms within days of administration. Patients reported reduced nighttime awakenings and overall better quality of life during treatment .
- Pediatric Use : A study involving children with respiratory tract infections demonstrated that levocloperastine was effective in alleviating persistent cough symptoms quickly, with a marked reduction in nighttime coughing episodes .
作用機序
Target of Action
Levocloperastine fendizoate, a novel antitussive agent, primarily targets both the central bulbar cough centre and peripheral receptors in the tracheobronchial tree . These targets play a crucial role in the cough reflex, a common symptom associated with acute and chronic respiratory conditions .
Mode of Action
Levocloperastine fendizoate acts on its targets through a dual mechanism of action. It suppresses cough by reducing the activity of the central bulbar cough centre in the brain . Additionally, it interacts with peripheral receptors in the tracheobronchial tree, which are sensitive to cough-inducing stimuli .
Pharmacokinetics
The pharmacokinetic behavior of levocloperastine fendizoate is best described by a two-compartmental model with an absorption phase . This behavior is similar to that of the racemic compound DL-cloperastine . A study conducted on healthy Chinese volunteers showed that the test and reference preparations of cloperastine were bioequivalent under both fasting and postprandial conditions . This suggests that food has no significant effect on the absorption of cloperastine .
Result of Action
The primary result of levocloperastine fendizoate’s action is the suppression of cough. In clinical trials, levocloperastine fendizoate demonstrated a faster onset of action and produced greater reductions in the intensity and frequency of cough compared with DL-cloperastine, codeine, and levodropropizine . The antitussive effects were observed after the first day of treatment in patients of all ages . In children, levocloperastine fendizoate reduced night-time awakenings and irritability; in adults, it was also effective in treating ACE-inhibitor cough .
Action Environment
The action of levocloperastine fendizoate can be influenced by various environmental factors. For instance, the drug may interact with both depressants and stimulants of the central nervous system . Consuming alcohol may increase the undesired effects of the medicinal product .
生化学分析
Biochemical Properties
Levocloperastine fendizoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts on the central bulbar cough center and peripheral receptors in the tracheobronchial tree. The compound demonstrates antitussive effects similar to those observed with codeine. It is well tolerated in rodents and dogs, with no clinically significant cardiovascular or gastrointestinal adverse events .
Cellular Effects
Levocloperastine fendizoate influences cell function by blocking the activity of cough centers in the brain. It reduces the intensity and frequency of cough by acting on both central and peripheral receptors. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. In preclinical studies, levocloperastine fendizoate demonstrated antitussive effects similar to those observed with codeine .
Molecular Mechanism
The molecular mechanism of levocloperastine fendizoate involves its dual action on the central bulbar cough center and peripheral receptors in the tracheobronchial tree. It acts as a ligand of the σ1 receptor, GIRK channel blocker, antihistamine, and anticholinergic. These interactions contribute to its overall efficacy in suppressing cough .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of levocloperastine fendizoate change over time. The compound is stable and demonstrates a faster onset of action compared to other antitussive agents. The antitussive effects of levocloperastine fendizoate are observed after the first day of treatment and continue to improve with repeated doses .
Dosage Effects in Animal Models
The effects of levocloperastine fendizoate vary with different dosages in animal models. At higher dosages, the compound demonstrates further improvements in respiratory parameters. At very high dosages, such as those used during chronic toxicity studies in dogs, the Cmax was lower than predicted by a linear pharmacokinetic model, suggesting a saturation effect .
Metabolic Pathways
Levocloperastine fendizoate undergoes extensive biotransformation and is widely distributed throughout the body. It interacts with various enzymes and cofactors, contributing to its overall efficacy in treating cough. The pharmacokinetic behavior of levocloperastine fendizoate is best described by a two-compartmental model with an absorption phase .
Transport and Distribution
Levocloperastine fendizoate is transported and distributed within cells and tissues, with apparent volumes of distribution of 80 L/kg and 150 L/kg after intravenous and oral administration, respectively. In target organs, particularly in the lungs, it reaches concentrations higher than those in plasma .
Subcellular Localization
The subcellular localization of levocloperastine fendizoate involves its action on both the central bulbar cough center and peripheral receptors in the tracheobronchial tree. The compound’s dual mechanism of action contributes to its overall efficacy in suppressing cough .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of levocloperastine fendizoate involves several steps. The initial step includes the halogenation of 4-chlorobenzhydrol with phosphorus tribromide in tetrachloromethane to produce 1-(bromophenylmethyl)-4-chlorobenzene. This intermediate is then treated with ethylenechlorohydrin to form 1-(4-chlorobenzhydryl)oxy-2-chloroethane. The final step involves the reaction of this intermediate with piperidine to yield levocloperastine .
Industrial Production Methods
Industrial production of levocloperastine fendizoate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the final product meets pharmaceutical standards. Techniques such as recrystallization and chromatography are employed to purify the compound .
化学反応の分析
Types of Reactions
Levocloperastine fendizoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
類似化合物との比較
Levocloperastine fendizoate is compared with other antitussive agents such as:
DL-cloperastine: The racemic mixture of cloperastine, which has a slower onset of action and less efficacy compared to levocloperastine fendizoate.
Levodropropizine: Another non-opioid antitussive with a different mechanism of action, often used as a comparator in clinical trials.
Levocloperastine fendizoate stands out due to its faster onset of action, improved tolerability, and dual mechanism of action, making it a unique and effective antitussive agent .
生物活性
Levocloperastine fendizoate is an antitussive compound primarily used for the treatment of dry cough. It is a derivative of cloperastine, which has been shown to possess both central and peripheral mechanisms of action against cough. This article explores the biological activity of levocloperastine fendizoate, including its pharmacological properties, clinical efficacy, and safety profile based on diverse research studies.
Pharmacological Properties
Levocloperastine fendizoate exhibits several pharmacological activities:
- Antitussive Action : It acts on the cough center in the brain and peripheral cough receptors, effectively reducing the frequency and severity of cough episodes. Studies have demonstrated that levocloperastine is more effective than traditional antitussives like dextromethorphan .
- Bronchodilation : The compound also has mild bronchorelaxant properties, helping to alleviate bronchial constriction caused by stimuli such as histamine and acetylcholine .
- Antihistaminic Effects : Levocloperastine has antihistamine activity, which may contribute to its effectiveness in managing cough associated with allergic reactions .
Case Studies and Clinical Trials
-
Efficacy in Dry Cough Management :
A prospective observational study involving 100 patients aged 18-60 years demonstrated significant improvements in cough severity and frequency after 14 days of treatment with levocloperastine. The results indicated: -
Comparison with Dextromethorphan :
In a randomized open-label phase IV clinical trial, levocloperastine was compared with dextromethorphan. The findings showed that:
Safety Profile
Levocloperastine fendizoate has been evaluated for safety through various studies:
- Adverse Drug Reactions (ADRs) : In the aforementioned observational study, no significant ADRs were reported, including sedation or other central nervous system side effects .
- Toxicological Studies : Preclinical studies suggest low acute toxicity with LD50 values exceeding 1000 mg/kg in rats and mice when administered orally or intraperitoneally . Chronic toxicity tests did not reveal significant pathological changes in major organs.
Pharmacokinetics
Levocloperastine is rapidly absorbed, reaching peak plasma concentrations within approximately one hour post-administration. It is primarily metabolized in the liver and excreted via urine as metabolites. The drug maintains detectable levels in plasma for up to eight hours following intake .
Summary Table of Key Findings
Parameter | Findings |
---|---|
Mechanism of Action | Central and peripheral antitussive effects |
Efficacy in Dry Cough | Significant reduction in severity and frequency |
Quality of Life Improvement | Notable improvement as assessed by LCQ |
Safety Profile | Minimal ADRs reported; low acute toxicity |
Pharmacokinetics | Peak concentration in 1 hour; metabolized by liver |
特性
IUPAC Name |
1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)/t20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZFKAKWSHBDCP-BDQAORGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220329-19-1 | |
Record name | Levocloperastine fendizoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220329191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine,1-(2-((p-chloro-alpha-phenylbenzyl)oxy)ethyl)- Fendizoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOCLOPERASTINE FENDIZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09837K287S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the common impurities found during the synthesis and formulation of Levocloperastine Fendizoate, and how are they quantified?
A: Organic volatile impurities (OVI) like methanol, ethanol, dichloromethane, toluene, and benzene are commonly encountered during the synthesis and formulation of Levocloperastine Fendizoate. [] A sensitive and selective headspace gas chromatography (HS-GC) method has been developed to quantify these impurities in both the active pharmaceutical ingredient (API) and commercial syrups. [] This method utilizes a thermal gradient elution program with a flame ionization detector and has been validated according to International Council for Harmonization (ICH) guidelines. []
Q2: Can you describe a validated analytical method for the simultaneous determination of Levocloperastine Fendizoate with other drugs in pharmaceutical formulations?
A: A validated RP-HPLC method has been developed for the simultaneous estimation of Levocloperastine Fendizoate and Chlorpheniramine Maleate in syrup formulations. [] This method utilizes a C18 column with a mobile phase consisting of 10mM buffer (pH 6.5) and acetonitrile (50:50, % v/v) at a flow rate of 1.0 mL/min and UV detection at 227 nm. [] The method demonstrates good linearity, accuracy, repeatability, and robustness, making it suitable for routine analysis of this drug combination in pharmaceutical syrups. []
Q3: What is the absolute configuration of the chiral carbon atom in Levocloperastine Fendizoate?
A: Single-crystal X-ray diffraction analysis of Levocloperastine Fendizoate (C80H76Cl2N2O10) has revealed that the configuration of the only chiral carbon atom in the molecule is R (rectus). []
Q4: Are there any spectrophotometric methods available for the quantification of Levocloperastine Fendizoate?
A: Yes, a simple and specific spectrophotometric method has been developed for the determination of Levocloperastine Fendizoate in both bulk drug and pharmaceutical dosage forms. [] This method utilizes the compound's maximum absorbance (λmax) at 350 nm and exhibits good linearity within a specific concentration range. [] The method has been validated for accuracy, precision, and recovery, indicating its suitability for routine analysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。